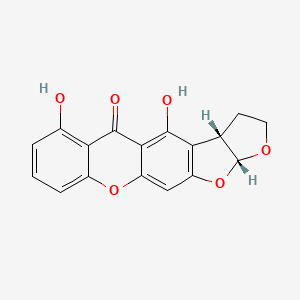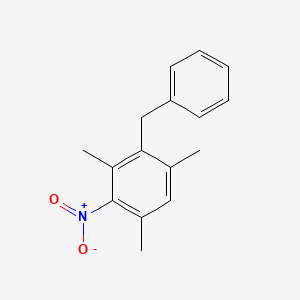![molecular formula C12H13N5 B14337402 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- CAS No. 108793-94-8](/img/structure/B14337402.png)
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The reaction conditions typically include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
In industrial production, the synthesis may involve more scalable methods such as continuous flow processes or the use of microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for the production of large quantities of the compound with high purity and consistency .
Analyse Chemischer Reaktionen
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antimicrobial, anticancer, and antiviral agents.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- can be compared with other benzimidazole derivatives such as 2-aminobenzimidazole, 2-methylbenzimidazole, and 2-phenylbenzimidazole. These compounds share a similar benzimidazole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
2-Aminobenzimidazole: Known for its antimicrobial properties.
2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Phenylbenzimidazole: Studied for its potential anticancer activity.
The uniqueness of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
108793-94-8 |
|---|---|
Molekularformel |
C12H13N5 |
Molekulargewicht |
227.27 g/mol |
IUPAC-Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H13N5/c1-2-4-11-10(3-1)16-12(17-11)14-6-5-9-7-13-8-15-9/h1-4,7-8H,5-6H2,(H,13,15)(H2,14,16,17) |
InChI-Schlüssel |
GAMPNSULBDJKFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCC3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)

![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)



![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)

